
The Solubility Profile of 7-Quinolinecarboxylic
Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

Cat. No.: B093325 Get Quote

Foreword: Navigating the Solubility Landscape of a
Key Building Block
7-Quinolinecarboxylic acid, a heterocyclic carboxylic acid, serves as a crucial scaffold and

building block in medicinal chemistry and materials science. Its utility in the synthesis of novel

therapeutics, including selective ion channel modulators, underscores the importance of a

thorough understanding of its physicochemical properties.[1] Among these, solubility in organic

solvents is a critical parameter that dictates its handling, reaction conditions, formulation, and

ultimately, its bioavailability in drug development contexts.

This technical guide provides an in-depth exploration of the solubility of 7-Quinolinecarboxylic
acid. In the absence of extensive publicly available quantitative solubility data, this document

focuses on the underlying scientific principles governing its solubility and presents a detailed,

field-proven protocol for its empirical determination. This guide is designed for researchers,

scientists, and drug development professionals, offering both theoretical insights and practical

methodologies to effectively work with this important compound.

Physicochemical Characteristics of 7-
Quinolinecarboxylic Acid
A foundational understanding of the molecular properties of 7-Quinolinecarboxylic acid is

essential to rationalize its solubility behavior.
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Table 1: Key Physicochemical Properties of 7-Quinolinecarboxylic Acid

Property Value Source

Molecular Formula C₁₀H₇NO₂ [1][2]

Molecular Weight 173.17 g/mol [1][2]

Appearance Off-white to white solid/powder [1]

Melting Point 249.5 °C [1][3]

Predicted pKa 2.68 ± 0.30 [1][3]

The structure of 7-Quinolinecarboxylic acid, featuring a rigid, aromatic quinoline ring and an

acidic carboxylic acid group, results in a molecule with moderate polarity. The high melting

point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding and

π-π stacking, which must be overcome by the solvent for dissolution to occur. The predicted

pKa indicates that it is a weak acid.

Theoretical Framework for Solubility in Organic
Solvents
The solubility of 7-Quinolinecarboxylic acid in a given organic solvent is governed by the

principle of "like dissolves like." This adage is scientifically framed by the thermodynamics of

solvation, where the Gibbs free energy of solution (ΔG_sol) must be negative. This is

influenced by the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol).

ΔH_sol is determined by the balance of energy required to break the solute-solute and solvent-

solvent interactions and the energy released from the formation of solute-solvent interactions.

For 7-Quinolinecarboxylic acid, the key interactions are:

Solute-Solute: Strong hydrogen bonds from the carboxylic acid moiety and π-π stacking of

the quinoline rings.

Solvent-Solvent: Varies depending on the solvent (e.g., hydrogen bonding in alcohols,

dipole-dipole interactions in aprotic polar solvents).
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Solute-Solvent: The potential for hydrogen bonding between the carboxylic acid group and

hydrogen bond acceptor/donor solvents, and dipole-dipole interactions.

Based on these principles, we can predict the following solubility trends:

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond

acceptors and have large dipole moments. They are expected to effectively solvate the

carboxylic acid group and interact favorably with the polar quinoline ring system, leading to

good solubility. The use of deuterated DMSO (d6-DMSO) for NMR analysis of 7-
Quinolinecarboxylic acid supports its solubility in this solvent.[1][4]

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen

bond donors and acceptors. They are expected to have moderate to good solvating power

for 7-Quinolinecarboxylic acid. However, the energetic cost of disrupting the solvent's own

hydrogen bonding network can sometimes limit solubility compared to polar aprotic solvents.

Nonpolar Solvents (e.g., Heptane, Toluene): These solvents lack the ability to form strong

interactions with the polar carboxylic acid group. Consequently, the solubility of 7-
Quinolinecarboxylic acid in nonpolar solvents is expected to be very low.

The following diagram illustrates the key molecular interactions influencing the solubility of 7-
Quinolinecarboxylic acid.
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Factors Influencing 7-Quinolinecarboxylic Acid Solubility

Solute Properties Solvent Properties
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Workflow for Thermodynamic Solubility Determination

Start

Add excess 7-Quinolinecarboxylic Acid
to solvent

Equilibrate (e.g., 24-48h with agitation
at constant temperature)

Filter supernatant (0.22 µm syringe filter)

Analyze filtrate by HPLC-UV

Quantify Concentration

Generate Calibration Curve

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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